molecular formula C20H12O B1629046 Dinaphtho[2,1-b:2',3'-d]furan CAS No. 204-91-1

Dinaphtho[2,1-b:2',3'-d]furan

Cat. No. B1629046
CAS RN: 204-91-1
M. Wt: 268.3 g/mol
InChI Key: KIOUONCGDXYZNB-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-b:2’,3’-d]furan is a chemical compound with the formula C20H12O . It is characterized by a structure that includes two naphthalene rings connected by a furan ring .


Molecular Structure Analysis

The molecular structure of Dinaphtho[2,1-b:2’,3’-d]furan consists of two naphthalene rings connected by a furan ring . The molecular weight of this compound is 268.3087 .


Chemical Reactions Analysis

Dinaphtho[2,1-b:2’,3’-d]furan isomers have different thermodynamic stability sequences. The sequence is as follows: dinaphtho [1,2-b;2′,1′-d]furan > dinaphtho [1,2-b;1′,2′-d]furan > dinaphtho [1,2-b;2′,3′-d]furan > dinaphtho [2,1-b;2’,3’-d]furan > dinaphtho [2,3-b;2’,3’-d]furan > dinaphtho [2,1-b;1’,2’-d]furan .


Physical And Chemical Properties Analysis

Dinaphtho[2,1-b:2’,3’-d]furan has a molecular weight of 268.3087 . Another variant of this compound, Dinaphtho[2,1-b:2’,3’-d]furan-8,13-dione, has a molecular weight of 298.3 .

Scientific Research Applications

Synthesis and Derivative Properties

  • Synthesis of Butterfly-shaped Expanded Derivatives : Dinaphtho[2,1-b:2',3'-d]furan-6-ol was created through a dehydration reaction, leading to various butterfly-shaped derivatives. These compounds' optical properties were examined, particularly focusing on the dihedral angles and sizes of the fused aromatic rings (Nakanishi et al., 2014).

  • High Emission and Mobility in Organic Semiconducting Materials : Dinaphtho[2,3-b:2',3'-d]furan derivatives demonstrated high emissive behavior in solid form and excellent carrier mobility in solution-crystallized transistors, making them viable for organic semiconductor applications (Nakahara et al., 2014).

Antimicrobial Activity

  • Potential in Antimicrobial Applications : Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for antimicrobial activity against various microorganisms, showing weak activity at certain concentrations (Kırılmış et al., 2009).

Environmental Impact Studies

  • Environmental Toxicology : Dinaphthofurans, including dinaphtho[2,1-b:2',3'-d]furan, were identified as potential environmental contaminants in freshwater sediments. They exhibited various toxic effects potentially associated with endocrine disruption and tumor promotion (Vondráček et al., 2004).

Polymorphism and Optical Properties

  • Study of Polymorphism and Optical Properties : Research into the polymorphic forms of dinaphtho[2,1–2',3']furan-8,13-dione revealed different physical properties, including varied heats of transformation and fluorescence spectra, indicative of intermolecular interactions (Walker et al., 1972).

Advanced Material Applications

  • Role in Advanced Materials : Dinaphtho[2,1,1',2']furan has been used in various devices like field-effect transistors and light-emitting devices, owing to its expanded π-system. It also serves as a precursor for certain optically active phosphine ligands (Honda et al., 2019).

Application in Homogeneous Catalysis

  • Use in Catalysis : Dinaphtho[2,1-b:1',2'-d]furan derivatives were synthesized with high diastereoselectivity and applied as ligands in Rh-catalyzed hydroformylation of olefins, showcasing their potential in catalytic processes (Shuklov et al., 2010).

properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOUONCGDXYZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610658
Record name Dinaphtho[2,1-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinaphtho[2,1-b:2',3'-d]furan

CAS RN

204-91-1
Record name Dinaphtho(2,1-b:2',3'-d)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000204911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphtho[2,1-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHO(2,1-B:2',3'-D)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZO98EGH1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Z Zhu, M Li, J Li, L Qi, X Liu, H Xiao, J Leng - Organic Geochemistry, 2022 - Elsevier
All six dinaphthofuran (DNF) isomers have been unequivocally identified in sedimentary organic matter through the co-injection with commercially available standards for the first time. …
Number of citations: 7 www.sciencedirect.com
H Suginome, A Konishi, H Sakurai, H Minakawa… - Tetrahedron, 1995 - Elsevier
Dinaphtho[2, 1 -b; 1′ ,2′-d]furan-12,13-diones are produced in one-step in up to 45% yield by a (3+2) photoaddition of 2-hydroxy-1,4-naphthoquinones with 2-naphthol, while (±)-(6aα…
Number of citations: 17 www.sciencedirect.com
J Vondráček, K Chramostová… - … and Chemistry: An …, 2004 - Wiley Online Library
A group of heterocyclic aromatic compounds, dinaphthofurans (DNFs), recently have been identified as potentially significant contaminants in freshwater sediments. In the present study, …
Number of citations: 29 setac.onlinelibrary.wiley.com
T Okamoto, H Dosei, M Mitani, Y Murata… - Asian Journal of …, 2018 - Wiley Online Library
A series of oxygen-and sulfur-bridged L-shaped π-electron cores with C s symmetry, dinaphtho [2, 1-b: 2′, 3′-d] furan (DNF–L) and dinaphtho [2, 1-b: 2′, 3′-d] thiophene (DNT–L), …
Number of citations: 0 onlinelibrary.wiley.com
T Okamoto, H Dosei, M Mitani, Y Murata… - Asian Journal of …, 2018 - Wiley Online Library
A series of oxygen‐ and sulfur‐bridged L‐shaped π‐electron cores (π‐cores) with C s symmetry, dinaphtho [2, 1‐b:2′,3′‐d] furan (DNF−L) and dinaphtho [2, 1‐b:2′,3′‐d] …
Number of citations: 4 onlinelibrary.wiley.com
K Nakanishi, T Sasamori, K Kuramochi… - The Journal of …, 2014 - ACS Publications
The construction of dinaphtho[2,1-b;2′,3′-d]furan-6-ol was developed via a dehydration reaction involving two molecules of 2,3-dihydroxynaphthalene in the presence of a strong acid…
Number of citations: 35 pubs.acs.org
L Weinberger, P Unger, P Cherin - Journal of Heterocyclic …, 1969 - Wiley Online Library
2 Aminopyridine (Eastmen Kodak) 2 aminopyrimidinr (Aldrieh Chemical Co.) 2-Aminothiazole (Eastman Kodak Rsctieal) 3-Amino-lfl-l. 2.4-triazolc (Eatman Kodak Practical) 2, 3-dichloro…
Number of citations: 3 onlinelibrary.wiley.com
LJ Farrugia, CF Scott, RD Peacock - Acta Crystallographica Section …, 1996 - scripts.iucr.org
The title compound, dinaphtho[2,1-b:2′,3′-d]furan-8,13-(H8, 13H)-dione, C20H10O3, was prepared in low yield from the reaction of (2-chloroethoxy)ethyl 2-tetrahydropyranyl ether …
Number of citations: 2 scripts.iucr.org
W Brack, K Schirmer, L Erdinger… - … and Chemistry: An …, 2005 - Wiley Online Library
Sediment extracts from a creek in the Neckar river basin (Germany), which received the discharge of treated hospital wastewater, were found to exhibit strong aromatic hydrocarbon (Ah) …
Number of citations: 159 setac.onlinelibrary.wiley.com
W Brack, T Kind, H Hollert, S Schrader… - … of chromatography A, 2003 - Elsevier
A multistep fractionation procedure for the separation of nonpolar aromatic compounds with respect to cytochrome P4501A induction is presented. Normal-phase HPLC on …
Number of citations: 58 www.sciencedirect.com

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